molecular formula C21H26N2O5S B4179706 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine

1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine

Cat. No. B4179706
M. Wt: 418.5 g/mol
InChI Key: WXKWZIWGYUTVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine, also known as DPSPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine has shown potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated that 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine can reduce the production of inflammatory cytokines and decrease inflammation in animal models. In neurological research, 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine inhibits the activity of enzymes involved in the growth and survival of cancer cells. Another proposed mechanism is that 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine modulates the activity of inflammatory cytokines and reduces inflammation. In neurological research, 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine has been shown to enhance the activity of neurotrophic factors and improve synaptic plasticity.
Biochemical and Physiological Effects:
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine has been shown to have a range of biochemical and physiological effects. In cancer research, 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine has been shown to inhibit the activity of enzymes involved in cancer cell growth and survival, leading to apoptosis. Inflammation research has demonstrated that 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine can reduce the production of inflammatory cytokines and decrease inflammation in animal models. In neurological research, 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine has been shown to improve cognitive function and enhance synaptic plasticity.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. Another advantage is its ability to reduce inflammation and improve cognitive function in animal models. However, a limitation of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine is its potential toxicity and lack of selectivity for specific cell types.

Future Directions

There are several future directions for research on 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine. One direction is to investigate its potential as a therapeutic agent in the treatment of other diseases, such as cardiovascular disease and diabetes. Another direction is to develop more selective analogs of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine that target specific cell types and have reduced toxicity. Additionally, future research could focus on the development of novel drug delivery systems for 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine to improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine is a chemical compound with significant potential as a therapeutic agent in the treatment of various diseases. Its ability to inhibit cancer cell growth, reduce inflammation, and improve cognitive function make it a promising candidate for further research. However, its potential toxicity and lack of selectivity for specific cell types must be addressed in future studies.

properties

IUPAC Name

1-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-27-18-9-10-19(28-2)20(16-18)29(25,26)23-14-12-22(13-15-23)21(24)11-8-17-6-4-3-5-7-17/h3-7,9-10,16H,8,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKWZIWGYUTVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazin-1-yl}-3-phenylpropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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